Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate
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Overview
Description
Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate is a chemical compound with the molecular formula C6H5N2NaO6S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of amino, hydroxy, and nitro functional groups attached to a benzene ring, along with a sulphonate group, making it a versatile compound in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-amino-2-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then neutralized with sodium hydroxide to obtain the sodium salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential as a biochemical reagent and enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in dyeing processes.
Mechanism of Action
The mechanism of action of Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Sodium 3-nitrobenzenesulfonate: Similar structure but lacks the amino and hydroxy groups.
3-Amino-2-hydroxybenzenesulfonic acid: Lacks the nitro group.
Sodium 4-amino-3-hydroxybenzenesulfonate: Positional isomer with different functional group arrangement.
Uniqueness: Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate is unique due to the presence of all three functional groups (amino, hydroxy, and nitro) on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
74525-32-9 |
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Molecular Formula |
C6H5N2NaO6S |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
sodium;3-amino-2-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O6S.Na/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14;/h1-2,9H,7H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
YOXRRZORGVMZEE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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